
4-(Quinoxalin-2-yl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Quinoxalin-2-yl)benzaldehyde is a compound that features a quinoxaline ring attached to a benzaldehyde moiety. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . The benzaldehyde group adds further reactivity and potential for functionalization, making this compound of significant interest in various fields of research.
Métodos De Preparación
The synthesis of 4-(Quinoxalin-2-yl)benzaldehyde typically involves the formation of the quinoxaline ring followed by its attachment to the benzaldehyde group. One common method involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline ring . This intermediate can then be further functionalized to introduce the benzaldehyde group. Industrial production methods often focus on optimizing reaction conditions to improve yield and reduce costs, with a strong emphasis on green chemistry principles .
Análisis De Reacciones Químicas
4-(Quinoxalin-2-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The quinoxaline ring can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
4-(Quinoxalin-2-yl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Industry: It is used in the development of dyes, fluorescent materials, and other industrial products.
Mecanismo De Acción
The mechanism of action of 4-(Quinoxalin-2-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The quinoxaline ring is known to interact with DNA and proteins, potentially leading to antimicrobial and anticancer activities . The benzaldehyde group can also participate in various biochemical reactions, further contributing to the compound’s biological activity .
Comparación Con Compuestos Similares
4-(Quinoxalin-2-yl)benzaldehyde can be compared with other quinoxaline derivatives, such as:
Quinazoline: Another nitrogen-containing heterocyclic compound with similar biological activities.
Cinnoline: A structurally related compound with distinct chemical properties.
Phthalazine: Another isomeric compound with unique applications.
The uniqueness of this compound lies in its combination of the quinoxaline ring and benzaldehyde group, providing a versatile platform for further functionalization and application in various fields .
Propiedades
Fórmula molecular |
C15H10N2O |
|---|---|
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
4-quinoxalin-2-ylbenzaldehyde |
InChI |
InChI=1S/C15H10N2O/c18-10-11-5-7-12(8-6-11)15-9-16-13-3-1-2-4-14(13)17-15/h1-10H |
Clave InChI |
XREQRLVIGPMOTG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4R,5S,6S)-3-[(3S,5S)-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid sodium, ZD-443 sodium](/img/structure/B12813690.png)
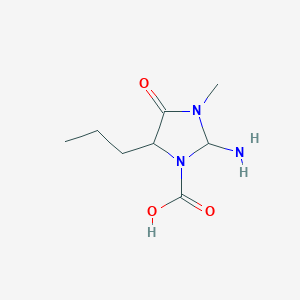
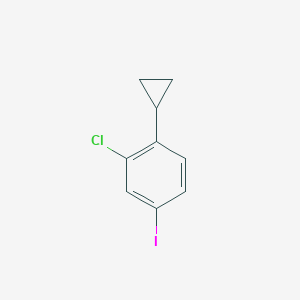
![N-[(2S)-1-[(4-aminocyclohexyl)amino]-3-(4-cyanophenyl)propan-2-yl]-2-chloro-4-methoxy-5-[5-[[[(1S)-1-(4-methylphenyl)ethyl]amino]methyl]furan-2-yl]benzamide](/img/structure/B12813714.png)
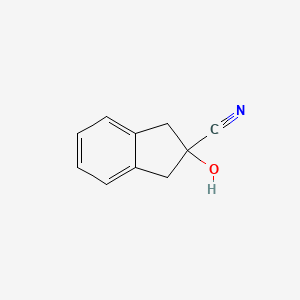
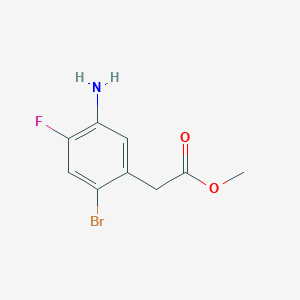
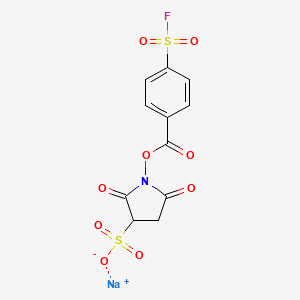
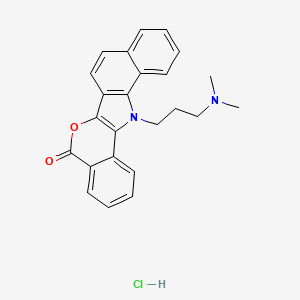
![3-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-phenylmethoxypentanoic acid](/img/structure/B12813751.png)

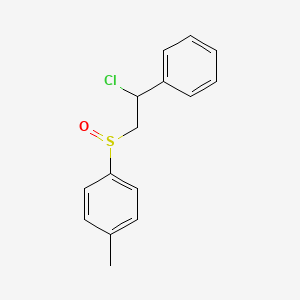

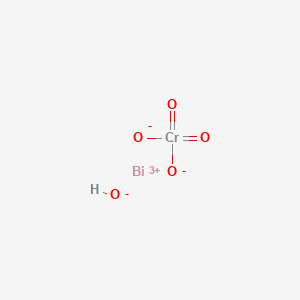
![Tert-butyl 4-[(6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B12813799.png)
